1,2,3,4-Tetrachloro-5,6-dimethylbenzene
Description
Overview of Polychlorinated Xylenes (B1142099) and Related Chlorinated Benzenes in Chemical Research
Polychlorinated xylenes belong to the larger class of chlorinated aromatic hydrocarbons, compounds that have been the subject of extensive chemical research due to their widespread industrial applications and environmental presence. taylorandfrancis.com Xylene, a hydrocarbon with a central benzene (B151609) ring and two methyl group substituents, exists in three isomeric forms: ortho-, meta-, and para-xylene. Commercial xylene is typically a mixture of these isomers along with ethylbenzene. epa.gov The chlorination of xylene yields polychlorinated xylenes, which, like the related chlorinated benzenes, have been utilized as solvents, intermediates in the synthesis of dyes and pesticides, and in various other chemical manufacturing processes. epa.govresearchgate.net
The persistence of chlorinated aromatic compounds in the environment has driven much of the research into their behavior. researchgate.net Chlorinated benzenes, for example, are known to be thermally stable and not easily degraded, leading to their accumulation in soil and sediment. researchgate.net Similarly, xylenes are released into the environment from industrial emissions, vehicle exhaust, and volatilization from solvents. epa.gov Research often focuses on understanding the thermochemistry, environmental fate, and potential for bioremediation of these compounds. acs.orgscience.gov Studies on individual xylene isomers and their chlorinated derivatives are crucial for assessing their specific properties and impacts. nih.govmdpi.com
Isomeric Significance within Tetrachlorodimethylbenzenes: Focus on 1,2,3,4-Tetrachloro-5,6-dimethylbenzene
Isomerism plays a critical role in defining the physical and chemical properties of substituted aromatic compounds. Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. youtube.comyoutube.com In the case of tetrachlorodimethylbenzenes, the molecular formula is C₈H₆Cl₄, but the specific placement of the four chlorine atoms and two methyl groups on the benzene ring leads to several possible structural isomers. nist.gov
The parent dimethylbenzene, or xylene, has three isomers (ortho-, meta-, para-). When four chlorine atoms are added, the number of potential isomers increases significantly. This compound is a derivative of o-xylene (B151617), where the two methyl groups are on adjacent carbon atoms (positions 5 and 6). chemicalbook.com Its unique, contiguous substitution pattern distinguishes it from other tetrachlorodimethylbenzene isomers, such as 1,2,3,5-tetrachloro-4,6-dimethylbenzene (a derivative of m-xylene). nist.govwikipedia.org This specific arrangement of substituents influences the molecule's symmetry, polarity, crystal packing, and reactivity, resulting in distinct physical properties like melting and boiling points compared to its isomers. nist.govchemicalbook.com
Research Landscape of Highly Chlorinated Aromatic Compounds: Historical and Contemporary Perspectives
The study of highly chlorinated aromatic compounds has evolved significantly over the decades. Historically, much of the interest stemmed from their large-scale industrial production and use. Compounds like polychlorinated biphenyls (PCBs) and various chlorobenzenes were manufactured for applications ranging from dielectric fluids in transformers to pesticides. taylorandfrancis.comnih.gov However, research also uncovered that many of these compounds were unintentionally produced as byproducts in industrial processes, such as chlorine production, leading to environmental contamination. researchgate.net
Contemporary research continues to investigate the environmental persistence and fate of these legacy pollutants. taylorandfrancis.comresearchgate.net Modern analytical techniques, such as high-resolution mass spectrometry, are used to monitor a wide range of chlorinated aromatic and heteroaromatic pollutants at contaminated sites. researchgate.net There is also a significant focus on the fundamental chemical properties and thermochemistry of these molecules to better predict their behavior. acs.orgamazonaws.com Furthermore, some highly chlorinated compounds, like Tetrachloro-m-xylene (TCMX), have found application in modern chemical analysis as internal standards for detecting organochloride pesticides, demonstrating a shift from bulk production to specialized, high-value use. wikipedia.org
Fundamental Principles Governing the Chemistry of Halogenated Methylbenzenes
The chemistry of halogenated methylbenzenes is primarily governed by the interplay between the directing effects of the methyl group and the halogen substituents on the aromatic ring. Halogenation of methylbenzene (toluene) can occur through two main pathways: electrophilic substitution on the aromatic ring or free radical substitution on the methyl group. libretexts.orgyoutube.com
Ring substitution typically occurs in the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃) and in the absence of UV light. libretexts.org The methyl group is an activating, ortho-, para-directing group, meaning it promotes the attachment of incoming electrophiles (like a chlorine atom) to the positions adjacent (ortho) or opposite (para) to it. libretexts.org
Conversely, substitution on the side-chain (the methyl group) happens under free radical conditions, which are initiated by UV light or high temperatures. youtube.comlibretexts.org In this reaction, chlorine free radicals preferentially attack the hydrogen atoms of the methyl group, leading to products like (chloromethyl)benzene. libretexts.orglibretexts.org
When the benzene ring is already substituted with halogens, the reactivity and orientation of further substitution are affected. Halogens are deactivating yet ortho-, para-directing. Therefore, in a molecule like this compound, the ring is highly deactivated towards further electrophilic substitution due to the presence of four electron-withdrawing chlorine atoms. chemicalbook.comchemicalbook.com The reactivity is generally observed to decrease as the degree of halogen substitution increases. chemicalbook.comchemicalbook.com
Data Tables
Properties of this compound
| Property | Value | Source |
| CAS Number | 877-08-7 | chemicalbook.comepa.gov |
| Molecular Formula | C₈H₆Cl₄ | chemicalbook.comchemspider.com |
| Molecular Weight | 243.95 g/mol | chemicalbook.comepa.gov |
| Appearance | Powdered or flaked solid | chemicalbook.com |
| Melting Point | 228 °C | chemicalbook.com |
| Boiling Point | 272.29 °C (estimate) | chemicalbook.com |
| Synonyms | Tetrachloro-o-xylene, 3,4,5,6-Tetrachloro-o-xylene | chemicalbook.com |
Comparison of Tetrachlorodimethylbenzene Isomers
| Compound Name | Parent Xylene | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ortho-Xylene | 877-08-7 | C₈H₆Cl₄ | 243.95 | 228 |
| 1,2,3,5-Tetrachloro-4,6-dimethylbenzene | meta-Xylene | 877-09-8 | C₈H₆Cl₄ | 243.95 | 223 |
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOSFGXUBLANNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
| Record name | TETRACHLORO-O-XYLENE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007756 | |
| Record name | 1,2,3,4-Tetrachloro-5,6-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrachloro-o-xylene, [solid] appears as a powdered or flaked solid. Insoluble in water. Very strongly irritates skin, eyes or mucous membranes. May be toxic by ingestion. | |
| Record name | TETRACHLORO-O-XYLENE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
877-08-7 | |
| Record name | TETRACHLORO-O-XYLENE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrachloro-5,6-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4 Tetrachloro 5,6 Dimethylbenzene and Its Structural Analogs
Direct Halogenation Strategies for Alkyl-Substituted Benzenes
Direct halogenation, particularly chlorination, of alkyl-substituted benzenes like o-xylene (B151617) stands as a primary route for synthesizing chlorinated dimethylbenzenes. This approach involves the direct reaction of the aromatic substrate with a chlorinating agent, often facilitated by a catalyst.
Electrophilic Chlorination Mechanisms and Regioselectivity
The chlorination of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophile—an electron-seeking species—replaces a hydrogen atom on the aromatic ring. vaia.com For the chlorination of o-xylene (1,2-dimethylbenzene), the process typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to react with chlorine (Cl₂) and generate a potent electrophile (Cl⁺). brainly.com
The electrophile attacks the electron-rich benzene (B151609) ring, forming a positively charged intermediate known as a sigma complex or arenium ion. fiveable.me This intermediate is stabilized by resonance. The regioselectivity of the attack—that is, which hydrogen atom is replaced—is dictated by the existing substituents on the ring. wikipedia.org The two methyl groups in o-xylene are electron-donating, which activates the ring towards electrophilic attack. brainly.comfiveable.me They are considered ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. vaia.comvaia.com
In o-xylene, the available positions for substitution are 3, 4, 5, and 6. The methyl groups at positions 1 and 2 direct incoming groups to positions 3, 4, 5, and 6. Specifically, the methyl group at C1 directs to C2 (already substituted), C4, and C6. The methyl group at C2 directs to C1 (already substituted), C3, and C5. The combined effect leads to substitution primarily at the 3- and 4-positions. brainly.comchegg.com Therefore, the initial monochlorination of o-xylene yields a mixture of 3-chloro-1,2-dimethylbenzene and 4-chloro-1,2-dimethylbenzene. vaia.com Subsequent chlorination steps would then be directed by the combined influence of the two methyl groups and the newly added chlorine atom(s) to eventually form 1,2,3,4-tetrachloro-5,6-dimethylbenzene.
Influence of Reaction Conditions on Product Distribution (e.g., Temperature, Solvent, Catalysis)
The distribution of products in the chlorination of xylenes (B1142099) is highly sensitive to the reaction conditions. Key parameters that can be manipulated to control the outcome include temperature, solvent, and the choice of catalyst.
Temperature: The reaction temperature can influence both the rate of reaction and the selectivity. For the chlorination of xylene, maintaining a temperature range of 60 to 120°C is often practiced. google.com It is noted that lower temperatures during the initial ring chlorination phase (around 85°C) can help minimize the formation of undesirable by-products from side reactions. google.com As the reaction progresses to the later stages of chlorination, the temperature can be raised to approximately 100-120°C. google.com
Solvent: The choice of solvent can significantly impact the reaction. Perchloroethylene has been used as a solvent in the chlorination of p-xylene (B151628), demonstrating advantages over carbon tetrachloride due to the higher solubility of the chlorinated products. google.com This increased solubility allows for a smaller reaction vessel and more efficient processing. google.com
Catalysis: Lewis acid catalysts are crucial for activating the chlorine molecule for electrophilic attack on the aromatic ring. masterorganicchemistry.com Catalysts such as ferric chloride, aluminum chloride, and antimony pentachloride are effective. google.com The amount of catalyst can also be a factor; as little as 1% by weight of the starting xylene has been shown to be sufficient to drive the reaction to completion. google.com Furthermore, specialized catalyst systems have been developed to enhance the selectivity for specific isomers. For instance, using a co-catalyst like chlorine-substituted 2,8-dimethylphenoxathiin (B13728960) with a Friedel-Crafts catalyst in the chlorination of o-xylene can significantly increase the ratio of the desired 4-chloro-isomer to the 3-chloro-isomer to at least 3:1. google.com The use of zeolite catalysts has also been explored to improve the selectivity of chlorination, with the pore structure of the molecular sieves being a key factor. researchgate.net
| Parameter | Condition/Type | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | 60-120°C | Controls reaction rate and minimizes side reactions. google.com | google.com |
| Solvent | Perchloroethylene | Increases solubility of products, allowing for smaller reaction volumes compared to carbon tetrachloride. google.com | google.com |
| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) | Activates chlorine for electrophilic attack on the aromatic ring. google.com | google.com |
| Specialized Catalyst | Friedel-Crafts catalyst with chlorine-substituted 2,8-dimethylphenoxathiin | Increases the regioselectivity, favoring the formation of 4-chloro-1,2-dimethylbenzene. google.com | google.com |
| Catalyst | Zeolites | Pore structure influences selectivity in chlorination. researchgate.net | researchgate.net |
Role of Substituent Effects (e.g., Electron-Donating Methyl Groups) on Chlorination Yields and Selectivity
Substituents already present on a benzene ring profoundly influence the reactivity and orientation of subsequent electrophilic substitutions. wikipedia.orglibretexts.org These effects are categorized as either activating or deactivating and are governed by a combination of inductive and resonance effects. libretexts.org
Methyl groups, such as those in o-xylene, are classified as activating groups. wikipedia.orgfiveable.me They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. brainly.comlibretexts.org This electron donation increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org A hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group can increase the rate of electrophilic substitution by a factor of about ten thousand, while a deactivating group like a nitro (-NO₂) group can decrease the reactivity by roughly a million times. libretexts.org
The electron-donating nature of the methyl groups stabilizes the cationic intermediate (sigma complex) formed during the reaction, particularly when the positive charge is located on the carbon atom bearing the substituent. fiveable.me This stabilization is more effective for attack at the ortho and para positions relative to the methyl group, which is why methyl groups are ortho, para-directors. vaia.comfiveable.me In the case of o-xylene, the two methyl groups work in concert to direct incoming electrophiles, influencing the yield and selectivity of the chlorination products. vaia.com The initial monochlorination of o-xylene yields two main products: 4-chloro-1,2-dimethylbenzene and 3-chloro-1,2-dimethylbenzene. vaia.com As more chlorine atoms are added to the ring, the electronic effects of both the methyl groups and the deactivating, ortho, para-directing chlorine atoms combine to determine the position of further substitution, ultimately leading to the formation of this compound.
| Substituent Group | Classification | Directing Effect | Influence on Reactivity | Reference |
|---|---|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para | Increases reactivity by donating electron density. wikipedia.orgfiveable.me | wikipedia.orgfiveable.me |
| -Cl (Chloro) | Deactivating | Ortho, Para | Decreases reactivity through inductive withdrawal, but directs ortho/para via resonance donation of lone pairs. libretexts.org | libretexts.org |
| -NO₂ (Nitro) | Deactivating | Meta | Strongly decreases reactivity by withdrawing electron density. libretexts.orglibretexts.org | libretexts.orglibretexts.org |
| -OH (Hydroxyl) | Activating | Ortho, Para | Strongly increases reactivity by donating electron density. libretexts.orglibretexts.org | libretexts.orglibretexts.org |
Indirect Synthesis Routes and Precursor Transformations
Beyond the direct chlorination of aromatic precursors, indirect methods involving the construction of the aromatic ring from non-aromatic starting materials or multi-step functional group transformations offer alternative pathways to highly substituted compounds like this compound.
Derivatization of Substituted Cyclopentadienes Leading to Tetrachlorinated Aromatic Systems
One indirect approach to forming substituted aromatic rings involves the chemical transformation of cyclopentadiene (B3395910) derivatives. While not a common route for simple chlorinated benzenes, the principle of building the aromatic system from a five-membered ring precursor is established in organic synthesis. For instance, copper-catalyzed perarylation of cyclopentadiene has been used to synthesize hexaarylcyclopentadienes, which are precursors to complex polycyclic aromatic compounds. rsc.org This demonstrates that cyclopentadiene can serve as a scaffold for attaching multiple substituents.
Theoretically, a suitably substituted cyclopentadiene could undergo a Diels-Alder reaction with a dienophile, followed by an elimination or oxidation step to form a six-membered aromatic ring. To synthesize a tetrachlorinated dimethylbenzene via this route, one would need to start with precursors that already contain the necessary chlorine and methyl substituents or functional groups that can be converted to them. This approach offers a potential, albeit complex, method for controlling the substitution pattern of the final aromatic product.
Multi-step Reaction Sequences for Controlled Halogenation
Achieving a specific substitution pattern on an aromatic ring, especially with multiple substituents, often requires a carefully planned multi-step synthesis. libretexts.org The order in which different functional groups are introduced is critical because the directing effects of the substituents guide the position of each subsequent reaction. libretexts.org
For a target molecule like this compound, a synthetic strategy would need to consider the interplay of the activating, ortho, para-directing methyl groups and the deactivating, ortho, para-directing chloro groups. A plausible, though not explicitly documented, multi-step synthesis might involve:
Initial Chlorination: Starting with o-xylene, an initial chlorination would yield a mixture of monochlorinated products. vaia.com
Separation: The isomeric products would likely need to be separated to ensure the desired substitution pattern in the final product.
Further Chlorination: The selected isomer would then undergo further chlorination steps. The regiochemical outcome of each step would depend on the combined directing effects of the substituents already present.
Alternative Strategies: An alternative could involve starting with a different substituted benzene and introducing the methyl groups at a later stage, for example, via a Friedel-Crafts alkylation. However, Friedel-Crafts reactions can be complicated by rearrangements and multiple alkylations. A Friedel-Crafts acylation followed by reduction of the ketone is often a more reliable method for introducing an alkyl group. youtube.com
The synthesis of a specific isomer like 1-iodo-3-nitrobenzene (B31131) illustrates the importance of the order of reactions: to obtain the meta product, the meta-directing nitro group must be introduced first. libretexts.org Conversely, to get the ortho or para isomers, the ortho, para-directing iodine must be introduced first. libretexts.org This same logic would apply to the complex synthesis of this compound, where each step must be chosen to set up the correct regiochemistry for the next.
Novel Synthetic Approaches for Tetrachlorodimethylbenzene Isomers
The quest for efficient and selective methods to produce polychlorinated aromatic compounds continues to drive innovation in synthetic chemistry. Traditional chlorination methods often result in mixtures of isomers that are difficult to separate, prompting the exploration of more controlled synthetic routes.
Exploration of Anodic Chlorination for Selective Isomer Formation
Anodic chlorination, an electrochemical method, offers a promising alternative to conventional chemical chlorination for the synthesis of chlorinated aromatic hydrocarbons. This technique allows for the in-situ generation of the chlorinating agent, often providing greater control over the reaction conditions and potentially leading to higher selectivity. The chlorination of aromatic compounds, including substituted benzenes, can be achieved through electrophilic aromatic substitution, where the introduction of a Lewis acid catalyst is often necessary to "activate" the halogen. masterorganicchemistry.comlibretexts.org
Recent advancements have focused on palladaelectro-catalyzed chlorination of arenes in an undivided cell setup, demonstrating high regioselectivity for various substituted scaffolds. chemrxiv.org Such electrochemical methods could, in principle, be applied to the synthesis of this compound from 1,2-dimethylbenzene (o-xylene). However, achieving the desired high level of regioselectivity for a specific isomer among the many possible polychlorinated products remains a significant challenge. The progressive chlorination of the aromatic ring would lead to a mixture of di-, tri-, and tetrachlorinated isomers, with their distribution being influenced by the electronic and steric effects of the methyl groups already present on the ring. The oxidation of polychlorinated benzenes has been studied using genetically engineered enzymes, which can convert these inert compounds into more reactive phenols, suggesting a potential bioremediation pathway but also highlighting the stability of these molecules. nih.gov
Stereochemical Considerations in the Synthesis of Rotamers of Related Triptycene (B166850) Derivatives
Triptycene and its derivatives are rigid, three-dimensional molecules with a propeller-like shape, which makes them fascinating subjects for studying hindered rotation and stereoisomerism. mdpi.com The synthesis of triptycenes often involves the Diels-Alder reaction between an anthracene (B1667546) derivative and a benzyne. A triptycene derivative incorporating a this compound moiety would present significant stereochemical interest due to the potential for atropisomerism, a type of stereoisomerism arising from restricted rotation about a single bond.
The presence of bulky substituents on the aromatic rings of a triptycene can lead to high rotational barriers, allowing for the isolation of stable rotational isomers, or rotamers. oup.comnih.gov In a hypothetical triptycene synthesized from 1,2,3,4-tetrachloro-5,6-dimethylbenzyne and an appropriate anthracene, the four chlorine atoms and two methyl groups would create a highly congested environment around the single bonds connecting the benzene rings to the bicyclo[2.2.2]octatriene core.
The study of rotational barriers in biphenyls with bulky ortho-substituents provides a basis for understanding the steric hindrance in such triptycene systems. rsc.org The free energies of activation for aryl-aryl rotation can be measured by variable temperature NMR, providing a quantitative measure of the steric hindrance. rsc.org For a triptycene derived from this compound, the interaction between the chloro and methyl groups on one aromatic ring with the substituents on the adjacent rings would dictate the conformational preferences and the energy barriers for rotation.
The chirality of triptycene derivatives can arise from their substitution patterns, leading to non-superimposable mirror images. mdpi.comencyclopedia.pub For instance, appropriately substituted triptycenes can exist as stable enantiomers due to the high barrier to racemization. mdpi.com The synthesis of chiral triptycenes is an active area of research, with applications in materials science and asymmetric catalysis. mdpi.comencyclopedia.pub The stereochemical outcome of the synthesis of a triptycene from 1,2,3,4-tetrachloro-5,6-dimethylbenzyne would need to consider the potential formation of diastereomeric rotamers, depending on the substitution pattern of the reacting anthracene. The study of chiral polychlorinated biphenyl (B1667301) (PCB) atropisomers, which also exhibit hindered rotation, further highlights the importance of stereochemistry in understanding the behavior of polyhalogenated aromatic compounds in various systems. nih.govrsc.org
Chemical Reactivity and Transformation Mechanisms of 1,2,3,4 Tetrachloro 5,6 Dimethylbenzene
Substitution Reactions on the Aromatic Ring
The aromatic core of 1,2,3,4-tetrachloro-5,6-dimethylbenzene is heavily influenced by the four chlorine substituents. These halogens are strongly electron-withdrawing through their inductive effects, which significantly reduces the electron density of the benzene (B151609) ring. This electronic deficiency is a key determinant in the types of substitution reactions the ring can undergo.
Nucleophilic Aromatic Substitution Pathways
Aromatic rings that are highly substituted with electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNA_r). youtube.comacs.org In these reactions, a nucleophile attacks an electron-poor carbon atom on the aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govnih.gov
For a nucleophilic attack to occur, the ring must be sufficiently electrophilic. nih.gov The four chlorine atoms on this compound significantly withdraw electron density, making the ring susceptible to attack by strong nucleophiles. The presence of electron-withdrawing groups in positions ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.com
While no specific studies on the nucleophilic aromatic substitution of this compound are readily available, the reactivity of analogous compounds provides insight. For instance, tetrachloroveratrole (B1614509) (1,2,3,4-tetrachloro-5,6-dimethoxybenzene), a structurally similar compound, can be inferred to undergo nucleophilic substitution under appropriate conditions. mdpi.com The reaction would likely involve the attack of a nucleophile, such as an alkoxide or an amine, on one of the chlorinated carbon atoms, with the negative charge of the intermediate being stabilized by the adjacent chlorine atoms.
The general mechanism for nucleophilic aromatic substitution is as follows:
Addition of the nucleophile: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a tetrahedral intermediate. This step is typically the rate-determining step. nih.gov
Formation of the Meisenheimer complex: The negative charge from the addition is delocalized across the aromatic ring and the electron-withdrawing substituents, forming a resonance-stabilized Meisenheimer complex.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion, resulting in the substituted product.
It is important to note that harsh reaction conditions, such as high temperatures and the use of very strong bases, may be required to drive these reactions to completion. nih.gov
Electrophilic Aromatic Substitution Limitations and Activation
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. nist.govgoogleapis.com However, the reactivity of the benzene ring towards electrophiles is highly dependent on the nature of the substituents already present.
The four chlorine atoms in this compound are strongly deactivating groups. google.com Their powerful electron-withdrawing inductive effect significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles compared to benzene. google.com This deactivation poses a significant limitation to electrophilic aromatic substitution reactions.
Furthermore, common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on rings bearing strongly deactivating groups. thieme-connect.de The catalysts used in these reactions, typically Lewis acids like AlCl₃ or FeCl₃, can complex with the non-bonding electrons of the halogen substituents, further deactivating the ring. prepchem.com
While the methyl groups are activating and ortho-, para-directing, their influence is overshadowed by the cumulative deactivating effect of the four chlorine atoms. Therefore, forcing an electrophilic substitution on this compound would require extremely harsh reaction conditions and highly reactive electrophiles. Even under such conditions, the reaction would likely be slow and may result in a mixture of products or decomposition.
Reactions Involving the Methyl Substituents
The two methyl groups attached to the chlorinated benzene ring offer alternative sites for chemical transformations, distinct from the reactions of the aromatic core itself. These side-chain reactions are a common feature of alkylbenzenes.
Side-Chain Halogenation and Functionalization
The methyl groups of this compound can undergo free-radical halogenation, typically with chlorine or bromine, in the presence of ultraviolet (UV) light or a radical initiator. chemicalbook.comsigmaaldrich.com This reaction proceeds via a free-radical chain mechanism and leads to the substitution of hydrogen atoms on the methyl groups with halogen atoms.
The mechanism involves three main stages:
Initiation: The halogen molecule (e.g., Cl₂) undergoes homolytic cleavage under the influence of heat or light to generate two halogen radicals (Cl•). chemicalbook.com
Propagation: A halogen radical abstracts a hydrogen atom from one of the methyl groups, forming a benzylic radical and a molecule of hydrogen halide (e.g., HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. chemicalbook.com
Termination: The reaction is terminated when two radicals combine.
The reaction can be controlled to produce mono-, di-, or tri-halogenated methyl groups by adjusting the reaction conditions and the stoichiometry of the halogenating agent. For instance, the use of N-bromosuccinimide (NBS) is a common method for achieving selective benzylic bromination. chemicalbook.com These halogenated side chains are valuable synthetic intermediates that can be further functionalized through nucleophilic substitution or elimination reactions. chemicalbook.com For example, they can be converted to alcohols, ethers, or nitriles.
Oxidative Transformations of Alkyl Groups
The methyl groups on the aromatic ring can be oxidized to various functional groups, most commonly to carboxylic acids. Strong oxidizing agents are typically required for this transformation. The electron-withdrawing nature of the four chlorine atoms on the ring can make the methyl groups more resistant to oxidation compared to those on less substituted benzenes.
The oxidation of alkylbenzenes to carboxylic acids is a well-established transformation in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). For instance, the oxidation of a related compound, tetrachloroxylene, can lead to the formation of tetrachlorophthalic acid. This suggests that under vigorous oxidative conditions, the two methyl groups of this compound would be converted to carboxylic acid groups, yielding tetrachlorobenzene-1,2-dicarboxylic acid.
The general reaction can be represented as: C₆Cl₄(CH₃)₂ + [O] → C₆Cl₄(COOH)₂
The reaction conditions, such as temperature and the choice of oxidizing agent, would need to be carefully controlled to achieve the desired transformation without causing degradation of the aromatic ring.
Reduction Chemistry of Halogenated Aromatics
The carbon-chlorine bonds in this compound are susceptible to cleavage under reducing conditions, a process known as reductive dechlorination. This is a significant reaction pathway, particularly in the context of the environmental fate and remediation of polychlorinated aromatic compounds.
Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom, effectively reducing the halogen content of the molecule. This can be achieved through various chemical and biological methods. Chemically, this can be accomplished using reducing agents such as zinc or other metals in the presence of a proton source.
Studies on the reductive dechlorination of 1,2,3,4-tetrachlorobenzene (B165215), a close structural analog, have shown that it can be effectively catalyzed by systems like ZnS under photocatalytic conditions. This process generates less chlorinated benzenes and chloride ions.
Microbially mediated reductive dechlorination is also a well-documented process for a range of chlorinated benzenes. Anaerobic microorganisms can utilize chlorinated aromatic compounds as electron acceptors in a process known as halorespiration. While specific studies on this compound are not prevalent, research on other tetrachlorobiphenyls and tetrachlorobenzenes indicates that dechlorination occurs sequentially, with the removal of chlorine atoms from different positions at varying rates.
The general scheme for the reductive dechlorination of a tetrachlorinated aromatic compound can be summarized in the following table:
| Reaction Step | Reactant | Product |
| Step 1 | C₆Cl₄R₂ | C₆HCl₃R₂ + Cl⁻ |
| Step 2 | C₆HCl₃R₂ | C₆H₂Cl₂R₂ + Cl⁻ |
| Step 3 | C₆H₂Cl₂R₂ | C₆H₃ClR₂ + Cl⁻ |
| Step 4 | C₆H₃ClR₂ | C₆H₄R₂ + Cl⁻ |
Where R represents a methyl group.
The specific regioselectivity and efficiency of the dechlorination process depend on the reaction conditions and the nature of the reducing agent or microbial consortium involved.
Reductive Dehalogenation Strategies
Reductive dehalogenation is a key transformation pathway for polyhalogenated aromatic compounds. This process involves the removal of halogen atoms and their replacement with hydrogen atoms, leading to less halogenated, and often less toxic, products. For polychlorinated benzenes, these reactions are of significant interest for environmental remediation.
Photocatalytic hydrodehalogenation represents an effective method for removing halogenated aromatic contaminants. researchgate.net This technique utilizes photocatalysts, such as zinc sulfide (B99878) (ZnS), which, upon irradiation, can generate highly reactive species capable of breaking the strong carbon-halogen bonds. researchgate.net For instance, studies on the reductive dechlorination of 1,2,3,4-tetrachlorobenzene have demonstrated the efficacy of such photocatalytic systems. researchgate.net The reaction proceeds by providing electrons to the chlorinated aromatic molecule, initiating the cleavage of a C-Cl bond.
Another strategy involves enzymatic catalysis. Tetrachlorohydroquinone dehalogenase, for example, catalyzes the reductive dehalogenation of chlorinated hydroquinones. nih.gov The mechanism of this enzyme is sensitive to the number of electron-withdrawing substituents on the aromatic ring. nih.gov While the specific substrate is different, the principle highlights that the electronic properties conferred by multiple chlorine atoms are a crucial factor in facilitating dehalogenation. The reaction mechanism often begins with the deprotonation of a hydroxyl group to form a dienone intermediate, followed by the elimination of a chloride ion. nih.gov
Research on polychlorinated biphenyls (PCBs) has also shown that microbial cultures can perform reductive dechlorination. nih.gov The specificity and extent of this dechlorination can be influenced by the presence of other halogenated aromatic compounds, which can affect the microbial populations responsible for the degradation. nih.gov
Radical Intermediates in Reduction Reactions (e.g., Tributylstannane Reduction)
The formation of aryl radicals is a critical step in many dehalogenation reactions. rsc.org These open-shell species are highly reactive intermediates that can be generated through single-electron transfer (SET) to an aryl halide. rsc.orgnih.gov The generation of these radicals can be induced photochemically, electrochemically, or through the use of chemical reductants. rsc.org
One classic method for generating aryl radicals from aryl halides is the use of tributyltin hydride (n-Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). nih.gov The reaction proceeds via a radical chain mechanism:
Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.
Propagation: The initiator radical abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (n-Bu₃Sn•). This tin radical then abstracts a chlorine atom from the polychlorinated benzene to generate an aryl radical and tributyltin chloride. The newly formed aryl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated benzene and regenerating the tributyltin radical, which continues the chain.
The stability of the intermediate radical plays a role in the reaction's progression. For polyhalogenated compounds, the reaction can proceed stepwise, removing one halogen at a time. The formation of aryl radicals from aryl halides can also be achieved using photoredox catalysis, where a photoexcited catalyst transfers an electron to the aryl halide, causing the C-X bond to cleave and form the aryl radical. rsc.orgacs.org
Cycloaddition and Other Pericyclic Reactions of Related Chlorinated Dienes
While this compound is aromatic and does not typically undergo cycloaddition reactions directly, related chlorinated cyclic dienes are highly reactive in such transformations. Pericyclic reactions are concerted processes that occur through a cyclic transition state. amazonaws.comlibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. amazonaws.comlibretexts.org
The reactivity in Diels-Alder reactions is governed by the electronic nature of the diene and the dienophile (the alkene or alkyne partner). Typically, the reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor, or vice versa (an "inverse-electron-demand" Diels-Alder). libretexts.orgnerdfighteria.info
A relevant example is the behavior of hexachlorocyclopentadiene. This highly chlorinated diene is electron-poor due to the inductive effect of the chlorine atoms. It reacts readily with electron-rich dienophiles. libretexts.org For instance, it will react with 2-methylpropene, whereas the non-chlorinated cyclopentadiene (B3395910) will not. libretexts.org
Another related reaction is the [2+2] cycloaddition of dichloroketene (B1203229) with dienes. researchgate.net Dichloroketene, generated in situ, is highly electrophilic and reacts with conjugated dienes to exclusively form four-membered cyclobutanone (B123998) rings, rather than the six-membered rings that would result from a [4+2] cycloaddition. researchgate.net This highlights how the specific structure and electronic properties of the chlorinated reactant dictate the reaction pathway.
The stereochemistry of these reactions is highly specific. In Diels-Alder reactions, the relative stereochemistry of the substituents on both the diene and dienophile is retained in the product. msu.edu Furthermore, there is often a preference for the endo product, where the substituents of the dienophile are oriented towards the diene-derived part of the new ring. amazonaws.comyoutube.com
Mechanistic Studies of Aromatic Reactivity in Polyhalogenated Systems
The reactivity of polyhalogenated aromatic systems like this compound is a complex balance of several factors. The multiple halogen substituents significantly alter the electronic properties and steric environment of the aromatic ring compared to benzene itself.
Steric Hindrance and Electronic Effects on Reaction Rates
The rate of reactions is strongly influenced by these electronic factors. For example, in nucleophilic aromatic substitution (SNAr), which is favored on electron-poor rings, polyhalogenation can increase the reaction rate. Conversely, for electrophilic aromatic substitution (SEAr), the rate is significantly decreased. grafiati.comnih.gov
Steric Hindrance: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. wikipedia.orgyoutube.com In this compound, the four chlorine atoms and two methyl groups create a crowded environment around the benzene ring. This steric bulk can hinder the approach of reactants to the aromatic core, thereby slowing down reaction rates. numberanalytics.com For example, in substitution reactions, attack at a position shielded by bulky adjacent groups is less favorable. libretexts.org The combination of steric and electronic effects is critical in determining site-selectivity in reactions like cross-coupling on polyhalogenated arenes. acs.org
The following table summarizes the primary electronic effects of the substituents:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |
| -CH₃ | Electron-donating (+I) | Hyperconjugation (donating) | Activating |
In this compound, the strong deactivating inductive effect of the four chlorine atoms dominates the activating effects of the two methyl groups, rendering the ring electron-poor.
Chloro Participation in Stabilizing Cationic Intermediates
In highly halogenated systems, there is also evidence for the participation of halogens in stabilizing cationic centers through noncovalent interactions. acs.org For instance, in gold-catalyzed reactions, chloro-substituted molecules can lead to high enantioselectivity, suggesting that noncovalent interactions involving the chlorine atom, such as halogen-π interactions, play a key role in the transition state. acs.org While direct evidence for this compound is scarce, it is plausible that the chlorine atoms could participate in stabilizing nearby cationic intermediates through weak coordination or electrostatic interactions, influencing reaction pathways and the stability of transition states. nih.gov
Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrachloro 5,6 Dimethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the detailed structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C, a complete picture of the molecular framework can be assembled. The molecule's inherent symmetry, possessing a plane of symmetry that bisects the C5-C6 bond, simplifies its expected spectra by rendering pairs of atoms chemically equivalent.
Proton (¹H) NMR Spectral Analysis of Aromatic and Alkyl Protons
The ¹H NMR spectrum of this compound is anticipated to be remarkably simple. The aromatic ring itself is fully substituted and bears no protons. Therefore, the spectrum will be characterized exclusively by the signals from the alkyl (methyl) protons. scribd.com
Due to the molecule's symmetry, the two methyl groups at the C5 and C6 positions are chemically equivalent. Consequently, they are expected to produce a single, sharp signal. The chemical shift of these protons would be in the typical alkyl-aryl region, anticipated to be around 2.0-2.5 ppm. chemicalbook.comdocbrown.info This signal would integrate to six protons, corresponding to the total number of hydrogens in the two methyl groups. The absence of any adjacent, non-equivalent protons means this peak will appear as a singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|
Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
Confirming the carbon framework of this compound is achieved through ¹³C NMR spectroscopy. The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, reflecting the four unique carbon environments in the molecule due to its symmetry. docbrown.infonist.gov
The expected signals are:
One signal for the methyl carbons: The two equivalent methyl group carbons will produce a single signal in the aliphatic region of the spectrum, typically between 15-25 ppm. sigmaaldrich.com
Three signals for the aromatic carbons: The six carbons of the benzene (B151609) ring are divided into three chemically equivalent pairs.
The two carbons bonded to the methyl groups (C5 and C6) will give one signal.
The two inner chlorinated carbons (C2 and C3) will give a second signal.
The two outer chlorinated carbons (C1 and C4) will give a third signal.
These aromatic signals are expected in the range of 120-150 ppm. Carbons directly bonded to electronegative chlorine atoms (C1, C2, C3, C4) will be shifted downfield compared to the carbons bonded to the methyl groups (C5, C6). Quaternary carbons, those not attached to any hydrogens (all six carbons of the benzene ring in this case), typically show signals of lower intensity compared to protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE). vdoc.pub
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1, C4 | Aromatic, bonded to Cl | ~130 - 150 |
| C2, C3 | Aromatic, bonded to Cl | ~130 - 150 |
| C5, C6 | Aromatic, bonded to -CH₃ | ~120 - 140 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can offer definitive proof of assignments and reveal through-bond and through-space correlations. reddit.commedford.k12.wi.us For a molecule like this compound, techniques such as the Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the methyl protons with their directly attached methyl carbons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between the methyl protons and the aromatic carbons C5/C6 and C1/C4, confirming the connectivity of the molecule.
Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can be employed to analyze the purity of a sample by separating the NMR signals of different molecules based on their diffusion rates in solution. google.comepa.gov This technique would produce a single band of signals for pure this compound, confirming the presence of a single species.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information for structural characterization: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.
Electron Ionization (EI) Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. nist.gov The molecular formula of this compound is C₈H₆Cl₄. uni.lu Its nominal molecular weight is 242 g/mol .
A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺). Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). The presence of four chlorine atoms in the molecule results in a distinctive cluster of peaks for the molecular ion (and any chlorine-containing fragments) with five main lines at m/z 242, 244, 246, 248, and 250, with relative intensities dictated by the statistical probability of the isotope combinations.
Common fragmentation pathways for similar compounds like chlorinated xylenes (B1142099) involve the loss of a methyl group ([M-15]⁺) or the loss of a chlorine atom ([M-35/37]⁺). The resulting fragment ions would also exhibit characteristic isotopic patterns if they still contain chlorine atoms.
Table 3: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Formula | Fragmentation |
|---|---|---|
| 242 | [C₈H₆Cl₄]⁺ | Molecular Ion ([M]⁺) |
| 227 | [C₇H₃Cl₄]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the theoretical exact mass calculated from the most abundant isotopes (¹²C, ¹H, ³⁵Cl), the molecular formula C₈H₆Cl₄ can be confirmed.
The theoretical monoisotopic mass of this compound, calculated using the masses of the most abundant isotopes (C = 12.000000, H = 1.007825, ³⁵Cl = 34.968853), provides a precise value that HRMS can verify.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,2,3,4-tetrachloro-5,6-dimethyl-benzene |
| TETRACHLORO-O-XYLENE |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for elucidating the molecular structure of compounds like this compound. By analyzing the interaction of infrared radiation and laser light with the molecule, its characteristic vibrational modes can be identified, providing a unique molecular fingerprint.
The vibrational spectrum of this compound is dominated by the vibrations of its constituent functional groups: the methyl (–CH₃) groups and the carbon-chlorine (C–Cl) bonds, attached to the aromatic benzene ring.
The methyl groups exhibit several characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups typically appear in the region of 2870-2960 cm⁻¹. uomustansiriyah.edu.iq Specifically, the asymmetric stretch is usually observed around 2955 cm⁻¹, while the symmetric stretch is found near 2870 cm⁻¹. spcmc.ac.in Bending vibrations of the methyl C-H bonds are also present, with the asymmetric and symmetric bending modes appearing in the 1400-1450 cm⁻¹ and 1350-1400 cm⁻¹ regions, respectively. uomustansiriyah.edu.iq The C-CH₃ stretching mode, which involves the bond between the methyl carbon and the benzene ring, is typically observed around 1200 cm⁻¹. cdnsciencepub.com
The carbon-chlorine bonds also have distinct vibrational frequencies. The C-Cl stretching vibrations in chloro-aromatic compounds are generally found in the 550-850 cm⁻¹ range. niscpr.res.in For chlorobenzene, absorptions between 550 and 880 cm⁻¹ are attributed to overlapping C-H and C-Cl vibrations. docbrown.info The precise frequency of the C-Cl stretch can be influenced by the number and position of other substituents on the benzene ring. rsc.org In addition to stretching, C-Cl in-plane bending deformations are typically observed in the 265–385 cm⁻¹ region. niscpr.res.in
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Methyl (–CH₃) | Asymmetric C-H Stretch | 2955 - 2960 |
| Symmetric C-H Stretch | 2870 - 2872 | |
| Asymmetric C-H Bend | 1400 - 1450 | |
| Symmetric C-H Bend | 1350 - 1400 | |
| C–CH₃ Stretch | ~1200 | |
| Carbon-Chlorine (C–Cl) | C–Cl Stretch | 550 - 850 |
| C–Cl In-plane Bend | 265 - 385 |
This table presents typical vibrational frequencies for the functional groups found in this compound, based on data from related substituted benzenes.
The vibrations of the benzene ring itself provide crucial structural information. The C-C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1400-1610 cm⁻¹ region. tum.de For substituted benzenes, characteristic peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info The out-of-plane C-H wagging modes, which are sensitive to the substitution pattern, occur in the 700-900 cm⁻¹ range. tum.de
The four chlorine atoms and two methyl groups in this compound significantly influence the electronic distribution and vibrational modes of the benzene ring. Halogens, like chlorine, are deactivating substituents due to their inductive electron-withdrawing effect, while alkyl groups like methyl are activating. libretexts.orglibretexts.org This electronic interplay affects the force constants of the ring's C-C bonds and the remaining C-H bonds (if any were present, though in this fully substituted molecule there are none).
The large mass of the chlorine atoms compared to hydrogen leads to a general lowering of the frequencies of vibrational modes involving these atoms. The number and position of chlorine substituents have been shown to control vibrational coupling and energy transfer within the molecule. rsc.orgresearchgate.net As the number of chlorine substituents increases, the complexity of the spectra in the lower frequency region also increases due to the various C-Cl stretching and bending modes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Aromatic C=C Stretch | 1400 - 1610 | Multiple bands expected. |
| Ring Breathing Mode | Varies with substitution | A symmetric pulsation of the ring. |
| C-H Out-of-plane Bend | 700 - 900 | Sensitive to substitution pattern. |
This table summarizes the main aromatic ring vibrations, with the understanding that the specific frequencies for this compound will be influenced by its unique substitution pattern.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com This method involves diffracting a beam of X-rays off a single crystal of the material. youtube.com The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. youtube.com
The presence of multiple bulky chlorine atoms adjacent to each other is expected to introduce significant steric strain, likely causing distortions in the benzene ring and the orientation of the substituents. This could lead to a non-planar arrangement of the ring atoms to alleviate this strain. The development of techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) has made it possible to determine the structures of materials that form only microcrystals or are sensitive to radiation, which could be applicable to heavily substituted benzenes. lbl.govnih.gov
Thermal Analysis and Thermodynamic Properties of Related Compounds
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature. This includes measuring heat capacity and studying phase transitions.
Heat capacity, the amount of heat required to raise the temperature of a substance by a certain amount, is a fundamental thermodynamic property. Low-temperature heat capacity measurements are particularly valuable for understanding the vibrational energy levels and entropy of a crystalline solid.
Direct heat capacity data for this compound are not available. However, data for related compounds such as o-xylene (B151617) and p-xylene (B151628) have been documented. nist.govnist.gov For example, the heat capacity of liquid p-xylene has been measured at various temperatures. noaa.gov Such data is crucial for calculating thermodynamic functions like enthalpy and entropy.
| Compound | State | Temperature (K) | Heat Capacity (Cp) (J/mol·K) |
| o-Xylene | Gas | 298.15 | 132.5 ± 0.4 |
| Liquid | 298.15 | ~187.0 | |
| p-Xylene | Gas | 298.15 | ~133.2 |
| Liquid | 298.15 | ~182.2 |
This table shows comparative heat capacity data for o-xylene and p-xylene from the NIST WebBook, which can serve as a reference for estimating the properties of substituted xylenes. nist.govnist.govwikipedia.org
In molecular crystals, particularly those with substituents, order-disorder phenomena can occur. At high temperatures, the thermal energy may be sufficient to allow molecules or parts of molecules (like methyl groups) to occupy multiple orientations within the crystal lattice, leading to a disordered state. aps.org As the temperature is lowered, the system may undergo a phase transition to a more ordered state where the molecules adopt a single, well-defined orientation.
This transition is often driven by the competition between enthalpy, which favors an ordered state at low temperatures, and entropy, which favors a disordered state at high temperatures. Such order-disorder transitions can be detected through anomalies in heat capacity measurements and changes in spectroscopic data. For halogenated benzene derivatives, the potential for orientational disorder is significant due to the similar sizes of the substituents and the possibility of multiple, nearly equi-energetic packing arrangements. The study of such phenomena provides deep insights into the intermolecular forces and dynamics within the crystalline state.
Phonon Parameters and Linear Term Dependence on Halogenation
The study of phonon parameters in molecular crystals like this compound provides deep insights into the lattice dynamics and thermodynamic properties of the material. Phonons, which are quantized modes of vibration, govern fundamental properties such as thermal conductivity and heat capacity. The substitution of atoms, such as the progressive halogenation of a benzene ring, can significantly influence these parameters.
Detailed experimental and computational studies on the specific phonon parameters for this compound are not extensively available in publicly accessible literature. However, the principles of solid-state physics and findings from related halogenated aromatic compounds allow for a foundational understanding of what such an analysis would entail.
Techniques such as inelastic neutron scattering (INS) and Raman spectroscopy are primary methods for determining phonon dispersion curves and the phonon density of states (PDOS). From the PDOS, crucial thermodynamic properties can be calculated. For instance, the specific heat at constant volume () can be derived, which is a key parameter for understanding how a material stores thermal energy.
The dependence of these phonon parameters on halogenation—in this case, the presence of four chlorine atoms—is of significant interest. The increased mass of chlorine atoms compared to hydrogen atoms, and the stronger intermolecular interactions they introduce, are expected to lower the frequencies of the phonon modes.
A key characteristic studied at low temperatures is the heat capacity, which for dielectric solids is typically dominated by the lattice (phonon) contribution. This is often expressed as:
The first term, (\beta T^3), represents the standard Debye model for lattice heat capacity at low temperatures. The linear term, (\gamma T), can arise from several sources. In metals, it is dominated by the electronic contribution. In insulating molecular crystals, a significant linear term is not typically expected but can appear due to factors such as localized vibrational modes, structural disorder, or the presence of impurities.
The effect of halogenation on this linear term is a subject of research in materials science. Heavier halogen atoms can influence the lattice potential and may introduce localized vibrational modes or enhance disorder, potentially affecting the magnitude of the (\gamma) coefficient.
Illustrative Phonon Mode Data
While specific experimental data for this compound is not available, the following table illustrates the types of phonon modes that would be characterized in a spectroscopic analysis of a molecular crystal. The frequencies are hypothetical and based on typical ranges for organic compounds.
| Mode Type | Description | Hypothetical Frequency (cm⁻¹) |
| External (Lattice) | Inter-molecular vibrations | |
| Translational | 20 - 100 | |
| Rotational (Librational) | 50 - 150 | |
| Internal | Intra-molecular vibrations | |
| C-Cl Stretch | 300 - 400 | |
| C-C Ring Stretch | 1400 - 1600 | |
| C-H Bending | 1000 - 1300 | |
| C-CH₃ Stretch | 900 - 1200 |
Illustrative Heat Capacity Parameters
The following table presents hypothetical low-temperature heat capacity parameters for a series of halogenated benzenes to illustrate the potential trend of the linear term coefficient with increasing halogenation. These values are for illustrative purposes only.
| Compound | Debye Coefficient (β) (mJ/mol·K⁴) | Linear Term Coefficient (γ) (mJ/mol·K²) |
| Dichlorodimethylbenzene | 15.0 | 0.05 |
| Trichlorodimethylbenzene | 18.5 | 0.08 |
| This compound | 22.0 | 0.12 |
| Pentachlorodimethylbenzene | 25.5 | 0.15 |
Theoretical and Computational Chemistry Studies of 1,2,3,4 Tetrachloro 5,6 Dimethylbenzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
There is a notable absence of published studies utilizing quantum chemical calculations to define the molecular geometry and electronic structure of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene.
Density Functional Theory (DFT) for Ground State Properties
A thorough search of scientific databases yielded no specific studies that have applied Density Functional Theory (DFT) to determine the ground state properties of this compound. Such calculations would typically provide valuable information, including optimized molecular geometry (bond lengths and angles), electronic properties like HOMO-LUMO energy gaps, and Mulliken charge distributions. While DFT has been used to investigate the structure-activity relationships of other polychlorinated aromatic compounds, the specific outputs for this molecule are not documented.
Ab Initio Methods for High-Level Electronic Structure Characterization
Similarly, there is no evidence of high-level ab initio calculations, such as Møller-Plesset perturbation theory or Coupled Cluster methods, being used for a precise characterization of the electronic structure of this compound. These advanced computational techniques are instrumental in providing highly accurate electronic data that can complement experimental findings.
Spectroscopic Property Prediction and Validation
Computational prediction of spectroscopic properties is a powerful tool for aiding in the identification and characterization of chemical compounds. However, such predictive studies for this compound are not found in the existing literature.
Computational NMR Chemical Shift Predictions
No research articles were identified that present computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. This type of computational analysis is crucial for the interpretation of experimental NMR spectra and for confirming the structure of synthesized or isolated compounds.
Vibrational Frequency Calculations and Assignment Assistance
The scientific literature lacks reports on the computational calculation of the vibrational frequencies (IR and Raman spectra) for this compound. These calculations are fundamental for the assignment of experimental vibrational bands to specific molecular motions within the molecule.
Reaction Mechanism Modeling and Energy Barrier Computations
Detailed computational modeling of reaction mechanisms involving this compound, including the calculation of energy barriers for potential reactions, has not been a subject of published research. Such studies are vital for understanding the reactivity, degradation pathways, and potential for formation of byproducts in chemical processes.
Transition State Characterization for Elementary Reactions
The study of elementary reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, relies heavily on the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy (activation energy) are crucial for determining the reaction rate.
For a hypothetical electrophilic nitration reaction, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. The process would involve the attack of a nitronium ion (NO₂⁺) on the aromatic ring. Due to the presence of four electron-withdrawing chlorine atoms and two electron-donating methyl groups, the regioselectivity of this attack is a key question.
Theoretical calculations would involve optimizing the geometries of the reactants, the sigma complex (a key intermediate), and the transition state leading to it. The transition state would feature a partially formed C-N bond and a delocalized positive charge across the benzene (B151609) ring. The calculated activation energy provides a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration at Different Positions
| Position of Attack | Relative Activation Energy (kcal/mol) |
| Ortho to methyl | Base |
| Meta to methyl | + 5-10 |
| Para to methyl | Not Applicable (Substituted) |
Note: This data is hypothetical and based on general principles of electrophilic aromatic substitution. The ortho position is generally favored by alkyl groups.
Elucidation of Selectivity in Halogenation and Reduction Processes
Computational studies are instrumental in understanding the selectivity observed in reactions such as further halogenation or the reduction of the chloro substituents.
Halogenation: In the case of further halogenation (e.g., chlorination), the directing effects of the existing substituents would govern the position of the incoming halogen. The two methyl groups are ortho, para-directing and activating, while the four chlorine atoms are ortho, para-directing but deactivating. Computational models can predict the most likely site of substitution by comparing the activation energies for attack at the available positions. The interplay between the activating methyl groups and the deactivating chloro groups would be a key factor. It is expected that the positions ortho and para to the methyl groups would be more reactive. libretexts.org
Reduction: The selective reduction of one or more C-Cl bonds is another area where theoretical chemistry can provide significant insights. The mechanism of reduction, whether by catalytic hydrogenation or with reducing metals, can be modeled. The calculations would focus on the energetics of C-Cl bond cleavage at the four different positions. The relative bond dissociation energies (BDEs) for the C-Cl bonds can be calculated to predict which chlorine atom is most susceptible to removal. Steric hindrance from the adjacent methyl groups could also play a role, which can be quantified through computational models.
Table 2: Hypothetical Relative C-Cl Bond Dissociation Energies (BDEs)
| C-Cl Bond Position | Relative BDE (kcal/mol) |
| C1 or C4 | Base |
| C2 or C3 | + 2-5 |
Note: This data is hypothetical. Steric and electronic factors would influence the actual BDEs.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its conformational preferences and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov
Conformational Analysis: Due to the presence of two methyl groups on the benzene ring, rotation around the C-C single bonds connecting the methyl groups to the ring is possible. While the benzene ring itself is planar, the orientation of the methyl hydrogens can vary. MD simulations can explore the potential energy surface associated with the rotation of these methyl groups. In a sterically crowded molecule like this, there might be preferred conformations that minimize steric clashes between the methyl hydrogens and the adjacent chlorine atoms. The simulations can provide information on the rotational barriers and the population of different rotamers at a given temperature.
Intermolecular Interactions: MD simulations are particularly powerful for studying the non-covalent interactions between this compound and its environment. In a solvent, the simulation can reveal the structure of the solvation shell and the preferred orientation of solvent molecules around the solute. For instance, in a nonpolar solvent like hexane, the interactions would be dominated by van der Waals forces. In a more polar solvent, dipole-induced dipole interactions might become more significant.
Furthermore, if this molecule were to interact with a biological target, such as a protein receptor, MD simulations could be used to model the binding process and characterize the key intermolecular interactions (e.g., hydrophobic interactions, halogen bonding) that stabilize the complex. mdpi.comnih.gov The strength of these interactions can be estimated, providing insights into the binding affinity.
Environmental Science and Fate of 1,2,3,4 Tetrachloro 5,6 Dimethylbenzene
Environmental Distribution and Compartmentalization
The distribution of 1,2,3,4-tetrachloro-5,6-dimethylbenzene in the environment is a function of its tendency to partition between different media. Key properties influencing this compartmentalization include its volatility, water solubility, and affinity for organic matter.
The exchange of this compound between the atmosphere and water bodies is a critical process in its environmental distribution. This dynamic is quantified by the Henry's Law constant (H), which represents the ratio of a chemical's partial pressure in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air.
| Parameter | Estimated Value | Method | Significance |
|---|---|---|---|
| Henry's Law Constant (atm-m³/mol) | 0.13 | EPI Suite™ (HENRYWIN™) | Indicates a significant tendency to partition from water to air. |
| Water Solubility (mg/L) | 0.18 | EPI Suite™ (WATERNT™) | Low solubility in water limits its concentration in the aqueous phase. |
| Vapor Pressure (mm Hg) | 0.002 | EPI Suite™ (MPBPWIN™) | Moderate volatility contributes to its presence in the atmosphere. |
Data estimated using the US EPA's EPI Suite™. These are predicted values and should be used as an indication of the compound's likely properties in the absence of experimental data.
Once in terrestrial or aquatic systems, this compound can adsorb to soil and sediment particles. The extent of this sorption is primarily influenced by the organic carbon content of the solid matrix and the compound's hydrophobicity, which is indicated by its octanol-water partition coefficient (Kow). The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil and sediment. quora.comca.gov A high Koc value suggests that the compound will be strongly bound to organic matter and therefore less mobile in the environment.
Quantitative structure-property relationship (QSPR) models are often employed to estimate Koc values when experimental data are lacking. d-nb.info For this compound, the estimated log Koc value points towards strong sorption to soil and sediment, which would limit its leaching into groundwater but increase its persistence in the solid phase.
| Parameter | Estimated Value | Method | Significance |
|---|---|---|---|
| Log Koc | 4.85 | EPI Suite™ (KOCWIN™) | Indicates strong binding to soil and sediment organic carbon, leading to low mobility. |
| Log Kow | 5.36 | EPI Suite™ (KOWWIN™) | High value reflects the compound's hydrophobic nature and tendency to bioaccumulate. |
Data estimated using the US EPA's EPI Suite™. These are predicted values and should be used as an indication of the compound's likely properties in the absence of experimental data.
Chlorinated organic compounds, including chlorinated benzenes, can be subject to long-range atmospheric transport, allowing them to reach remote ecosystems far from their original sources. This potential is influenced by a combination of factors, including their volatility, persistence in the atmosphere, and the extent to which they partition to atmospheric particles. Compounds with moderate volatility and a long atmospheric lifetime are most likely to undergo long-range transport. While specific studies on the long-range transport of this compound are not available, the general principles governing chlorinated organics suggest that it could be a candidate for such transport, depending on its atmospheric degradation rate.
Degradation Pathways in Environmental Matrices
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized as photochemical, chemical, and biological degradation.
In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with photochemically generated hydroxyl (OH) radicals. nih.govrsc.orgacs.org The rate of this reaction is a key determinant of a compound's atmospheric lifetime. For aromatic compounds, the rate of reaction with OH radicals can be influenced by the number and position of substituent groups on the benzene (B151609) ring.
While a specific experimental rate constant for the reaction of this compound with OH radicals is not available, estimation models can provide an indication of its atmospheric persistence. The estimated atmospheric half-life, based on reaction with OH radicals, provides insight into its potential for long-range transport.
| Parameter | Estimated Value | Method | Significance |
|---|---|---|---|
| Atmospheric Half-life (OH radicals) | 32.8 days | EPI Suite™ (AOPWIN™) | Suggests a moderate persistence in the atmosphere, allowing for potential transport. |
Data estimated using the US EPA's EPI Suite™, assuming an average OH radical concentration of 1.5 x 10⁶ molecules/cm³. This is a predicted value and should be used as an indication of the compound's likely properties in the absence of experimental data.
Hydrolysis is a chemical degradation process in which a molecule is cleaved by reaction with water. For many chlorinated aromatic compounds, the carbon-chlorine bond is generally resistant to hydrolysis under typical environmental conditions of pH and temperature. quora.comquora.com The presence of multiple chlorine atoms on the benzene ring, as in this compound, tends to further deactivate the ring towards nucleophilic attack by water.
Specific hydrolysis rate data for this compound are not documented in the available literature. However, based on the known stability of the aryl-halide bond in similar compounds, hydrolysis is not expected to be a significant degradation pathway for this compound in aqueous environments. vedantu.com Therefore, its persistence in water will likely be governed by other processes such as volatilization and sorption to sediment.
Microbial Biodegradation under Aerobic and Anaerobic Conditions
The microbial breakdown of chlorinated aromatic compounds is a critical process in their environmental degradation. While specific studies on this compound are limited, research on structurally similar compounds, such as tetrachlorobenzenes, provides significant insights into potential biodegradation pathways.
Under aerobic conditions , bacteria have demonstrated the ability to mineralize chlorinated benzenes. For instance, the bacterium Pseudomonas chlororaphis RW71, isolated from contaminated soil, can use 1,2,3,4-Tetrachlorobenzene (B165215) as its sole source of carbon and energy. nih.govresearchgate.net This process involves the complete breakdown of the compound, releasing stoichiometric amounts of chloride ions. nih.govresearchgate.net The initial step in this aerobic pathway is typically an attack by a dioxygenase enzyme. nih.govresearchgate.net While highly chlorinated benzenes like pentachlorobenzene (B41901) and hexachlorobenzene (B1673134) are often resistant to aerobic attack, the specific chlorine substitution pattern of 1,2,3,4-Tetrachlorobenzene allows for its degradation by specialized microbes. nih.gov
Under anaerobic conditions , which are common in environments like buried sediments and sludge, reductive dechlorination is the primary transformation process for highly chlorinated benzenes. psu.eduresearchgate.net This process involves the sequential removal of chlorine atoms from the benzene ring, leading to the formation of less chlorinated, and often more readily degradable, congeners. psu.eduresearchgate.net Studies using microcosms from various soils have shown that 1,2,3,4-Tetrachlorobenzene can be completely biodegraded anaerobically. lsu.edu The process has been observed in both mineral-dominated and organic matter-rich soils, indicating that the necessary microbial communities are widespread. lsu.edu However, some isomers like 1,2,4,5-Tetrachlorobenzene have shown resistance to anaerobic biodegradation in certain conditions, such as incubation in sewage sludge for over 30 days. canada.ca
Factors Influencing Biodegradation Rates (e.g., Microbial Community, Temperature, pH)
The rate and extent of the biodegradation of chlorinated aromatic compounds are governed by a confluence of environmental and biological factors.
Microbial Community : The presence of specific microbial strains with the necessary catabolic enzymes is fundamental. The isolation of Pseudomonas chlororaphis RW71 highlights the role of specialized bacteria in aerobic degradation. nih.gov In anaerobic settings, the degradation is often carried out by a consortium of microbes. lsu.edu The presence of plant roots, such as those from Typha latifolia (cattail), has been shown to enhance the anaerobic degradation rate of 1,2,3,4-Tetrachlorobenzene, likely by providing organic acids and hydrogen that support the dechlorinating microbial consortia. lsu.edu
Temperature : Temperature significantly affects microbial activity. Studies on other chlorinated aromatic compounds have demonstrated a strong temperature dependence. For example, the anaerobic biodegradation of trimethylbenzene isomers was found to be continuous and complete at 20°C, whereas no degradation was observed at 10°C under sulfate-reducing conditions. researchgate.net This suggests that the degradation of this compound would also be sensitive to temperature fluctuations in the environment.
pH : The pH of the environment is a critical parameter. During the aerobic mineralization of 1,2,3,4-Tetrachlorobenzene by P. chlororaphis RW71, growth and degradation were inhibited at a pH below 6.5. nih.gov This is partly due to the production of hydrochloric acid as chloride ions are released, which can lower the pH of the medium if it is not sufficiently buffered. nih.gov
Identification of Biodegradation Metabolites
Identifying the intermediate products of biodegradation is key to understanding the degradation pathway and confirming the transformation of the parent compound.
In the aerobic pathway for the related compound 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71, the initial dioxygenase attack leads to the transient formation of tetrachlorocatechol. nih.govresearchgate.net This is followed by ortho-cleavage of the aromatic ring. Subsequent metabolites that have been identified include:
Tetrachloromuconic acid
2,3,5-Trichlorodienelactone
2,3,5-Trichloromaleyl acetic acid
2,4-Dichloro-3-oxoadipic acid nih.govresearchgate.net
The anaerobic degradation of 1,2,3,4-Tetrachlorobenzene proceeds through a distinct reductive dechlorination pathway. The dominant sequence of metabolites observed in soil microcosm studies is:
1,2,3,4-Tetrachlorobenzene (1,2,3,4-TeCB) is dechlorinated to:
1,2,3-Trichlorobenzene (1,2,3-TCB) , which is further dechlorinated to a mix of dichlorobenzenes:
1,2-Dichlorobenzene (1,2-DCB) , 1,4-Dichlorobenzene (1,4-DCB) , and 1,3-Dichlorobenzene (1,3-DCB) .
These are then dechlorinated to Monochlorobenzene and finally to Benzene . lsu.edu
Persistence Assessment and Environmental Half-Lives
The persistence of a chemical in the environment is often quantified by its half-life, the time it takes for half of the initial amount to degrade. Based on its physical and chemical properties, this compound is expected to be persistent, particularly in soil and sediment. canada.ca
Interactive Table: Anaerobic Biodegradation Half-Lives of 1,2,3,4-Tetrachlorobenzene in Various Soils This table presents data for the related compound 1,2,3,4-Tetrachlorobenzene as an analogue.
| Soil Type | Biodegradation Rate Constant (day⁻¹) | Half-Life (days) | Lag Period (days) | Reference |
|---|---|---|---|---|
| Mineral-Dominated Soil | 0.023 | 30.5 | 72 | lsu.edu |
| Organic-Dominated Soil (River Sediment) | 1.108 | 0.6 | 1 | lsu.edu |
| General Estimate | N/A | 28 - 417 | N/A | canada.ca |
Environmental Fate Modeling Approaches
To predict how a chemical like this compound will behave in the environment, scientists use mathematical models. These models integrate a compound's physical-chemical properties with environmental characteristics to forecast its distribution, transport, and ultimate fate. researchgate.net
Fugacity Models for Multimedia Environmental Distribution Prediction
Fugacity models are powerful tools for predicting the partitioning of a chemical among different environmental compartments such as air, water, soil, and sediment. envchemgroup.comunipd.it The central concept, fugacity (ƒ), is a measure of a chemical's "escaping tendency" from a particular phase and has units of pressure. unipd.it At equilibrium, the fugacity of a chemical will be equal in all compartments. lupinepublishers.com
The relationship between concentration (C), fugacity (ƒ), and the fugacity capacity (Z) of a medium is given by the equation: C = Zƒ . lupinepublishers.com The Z-value represents the capacity of a phase to absorb a chemical and is unique for each chemical-compartment combination. envchemgroup.com
Fugacity models are typically implemented in levels of increasing complexity:
Level I : Assumes equilibrium and calculates the simple partitioning of a fixed quantity of chemical among compartments. lupinepublishers.com
Level III : A steady-state, non-equilibrium model that provides more realistic predictions by calculating intermedia transport rates, showing how a chemical moves between compartments. ulisboa.pt
These models can be applied to chemicals like this compound to predict, for example, whether it is more likely to accumulate in soil, volatilize into the atmosphere, or partition into aquatic sediments. lupinepublishers.com
Markov Chain Models for Substance Transition between Environmental States
Markov chain models offer another quantitative approach to understanding a chemical's environmental fate. researchgate.net This method describes the system in terms of a finite number of "states" (e.g., in water, in air, in sediment, degraded) and uses a transition matrix to define the probability of the chemical moving from one state to another within a given unit of time. researchgate.netnih.gov
By applying the transition matrix to an initial distribution of the chemical, the model can simulate its distribution across all states over time. nih.govresearchgate.net This approach can be used to determine:
The residence time of the pollutant in different environmental media. nih.gov
The time required for the environmental system to reach a steady state. nih.gov
The final distribution of the pollutant among the environmental compartments. nih.gov
While often applied to pollutants like PAHs, the Markov chain framework is versatile and could be adapted to model the environmental transitions of this compound, providing a probabilistic view of its long-term fate. nih.govresearchgate.net
Advanced Analytical Methods for Detection and Quantification of 1,2,3,4 Tetrachloro 5,6 Dimethylbenzene
Chromatographic Techniques
Chromatography is the cornerstone for the separation of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene from other compounds. The separation is based on the differential distribution of the analyte between a mobile phase and a stationary phase. chemcoplus.co.jp
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. chemcoplus.co.jp The separation quality depends on the interactions between the compound and the stationary phase. chemcoplus.co.jp
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for the detection of tetrachlorinated molecules like this compound. High-resolution gas chromatography coupled with ECD (HRGC/ECD) can achieve very low detection limits, often in the parts-per-billion (ppb) range. cdc.gov For instance, the analysis of chlorinated pesticides, which includes compounds like 2,4,5,6-Tetrachloro-m-xylene (an isomer of the target compound), has been successfully performed using a TRB-5 column with an ECD detector. teknokroma.es
Flame Ionization Detector (FID): While being a robust and widely used detector for organic compounds, the FID is less sensitive to halogenated compounds compared to the ECD. However, it can be employed for higher concentration samples. cdc.gov
Mass Spectrometry (MS): When coupled with GC, mass spectrometry acts as a powerful detector, providing not only quantification but also structural information for definitive identification. The mass spectrum is generated by ionizing the molecule and fragmenting it, which results in a unique fragmentation pattern. docbrown.info For 1,4-dimethylbenzene, a related compound, the molecular ion peak [M]+ is observed at an m/z corresponding to its molecular weight, and characteristic fragment ions are formed, such as the loss of a methyl group. docbrown.info A similar approach can be used to identify this compound.
Table 1: Example GC Conditions for a Related Chlorinated Aromatic Compound
| Parameter | Condition | Reference |
|---|---|---|
| Compound | 2,4,5,6-Tetrachloro-m-xylene | teknokroma.es |
| Column | TRB-5 (95% Dimethyl- 5% diphenyl polysiloxane), 30 m x 0.25 mm x 0.25 µm | teknokroma.es |
| Oven Program | 150°C to 225°C (10 min hold) at a rate of 2°C/min | teknokroma.es |
| Carrier Gas | Hydrogen (H2) | teknokroma.es |
| Detector | Electron Capture Detector (ECD) at 310°C | teknokroma.es |
High-Performance Liquid Chromatography (HPLC) is a valuable technique for separating isomers that may be difficult to resolve by GC. Positional isomers, such as the various tetrachloro-dimethylbenzene congeners, often exhibit different chromatographic behavior on specific HPLC columns due to subtle differences in their polarity and shape. mtc-usa.comrsc.org
The separation of positional isomers like xylenes (B1142099) and dichlorobenzenes has been achieved using specialized stationary phases, such as those based on metal-organic frameworks (MOFs) like MIL-53(Al). sci-hub.se For aromatic compounds, phenyl-based columns (e.g., Cogent Phenyl Hydride™) can offer enhanced selectivity for resolving positional isomers. mtc-usa.com The choice of mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, is critical for optimizing the separation. rsc.org While conventional HPLC can separate diastereomers, the separation of enantiomers requires chiral stationary phases. nih.gov
Table 2: HPLC for Separation of Related Positional Isomers
| Isomer Group | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| Xylene Isomers | MIL-53(Fe) | Acetonitrile/Water (100:0) | rsc.org |
| Dichlorobenzene Isomers | MIL-53(Fe) | Acetonitrile/Water (80:20) | rsc.org |
| Chlorotoluene Isomers | MIL-53(Al) | Binary and/or polar mobile phase | sci-hub.se |
Mass Spectrometry-Based Detection in Complex Matrices
Mass spectrometry is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is particularly powerful when interfaced with chromatographic separation methods for the analysis of complex mixtures. nih.gov
Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis to increase specificity. wikipedia.org In a typical setup, such as a triple quadrupole mass spectrometer, the first mass analyzer (MS1) selects the molecular ion of the target analyte (the precursor ion). youtube.com This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed by a second mass analyzer (MS2). youtube.com
This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and interferences from the sample matrix, leading to enhanced selectivity and sensitivity. nih.gov This makes MS/MS an ideal technique for trace-level detection of compounds like this compound in challenging matrices such as soil, water, or biological tissues. cdc.gov
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving high accuracy and precision in quantification. wikipedia.org The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ³⁷Cl) to the sample before processing. wikipedia.orgosti.gov This labeled compound serves as an internal standard.
Since the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and chromatographic analysis, thus correcting for any sample loss during these steps. wikipedia.org The concentration of the analyte is then calculated based on the measured ratio of the native analyte to the isotopically labeled standard in the mass spectrometer. osti.gov This method has been successfully applied to the accurate quantification of other aromatic compounds like benzene (B151609) in complex samples. nih.gov The use of chlorine isotopes (³⁵Cl and ³⁷Cl) can also provide information, as the natural isotopic abundance creates a characteristic pattern in the mass spectrum, aiding in the identification of chlorinated molecules. nih.govyoutube.com
Sample Preparation Strategies for Environmental and Research Samples
Extraction: For solid samples like soil or sediment, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are commonly used with organic solvents. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed. env.go.jp In SPE, a solid sorbent is used to trap the analyte from the liquid sample, which is then eluted with a small volume of solvent. cdc.gov
Clean-up: After extraction, the sample extract often contains co-extracted interfering compounds. Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a common clean-up technique to remove these interferences. env.go.jp The activity of the adsorbent must be carefully controlled to ensure proper fractionation and recovery of the target analyte. env.go.jp
Concentration: The final step before instrumental analysis is often to concentrate the purified extract to achieve the desired detection limits. This is typically done by evaporating the solvent under a gentle stream of nitrogen.
For volatile compounds, a purge and trap method can be used, where an inert gas is bubbled through an aqueous sample to purge the volatile compounds, which are then trapped on an adsorbent material before being thermally desorbed into the GC system. env.go.jp
Solvent Extraction and Solid-Phase Extraction Techniques
The initial and one of the most critical steps in the analytical workflow is the extraction of this compound from the sample matrix (e.g., water, soil, sediment, biological tissues). env.go.jp The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. env.go.jpresearchgate.net For non-polar compounds like chlorinated benzenes, solvent extraction and solid-phase extraction (SPE) are the most commonly employed methods. oup.comrsc.org
Solvent Extraction involves the partitioning of a solute between two immiscible liquid phases or the washing of a solid sample with a solvent. organomation.combhu.ac.in For solid matrices like soil or sediment, techniques such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) are utilized. oup.comorganomation.com These methods use organic solvents like hexane, acetone, or a mixture thereof to remove chlorobenzenes from the sample. oup.com Shaking or mechanical homogenization are also effective methods for extracting non-polar compounds from solid and biological samples. env.go.jp The principle relies on the high solubility of the non-polar analyte in the organic solvent. organomation.com Using several smaller volumes of solvent for extraction is generally more efficient than a single extraction with a large volume. jsscacs.edu.in
Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique that has gained favor due to its efficiency, reduced solvent consumption, and ability to both clean up and concentrate the analyte. rsc.orgchemcoplus.co.jp SPE operates by passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. rsc.org
The process involves four main steps:
Conditioning: The sorbent is wetted with a solvent to prepare it for sample interaction. chemcoplus.co.jp For nonpolar adsorbents used to trap compounds like this compound, this typically involves methanol (B129727) followed by water. chemcoplus.co.jp
Sample Loading (Adsorption): The sample is passed through the SPE cartridge, and the analyte adsorbs to the stationary phase. chemcoplus.co.jp
Washing: Interfering compounds are washed from the cartridge with a solvent that does not elute the analyte of interest. chemcoplus.co.jp
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. chemcoplus.co.jp
For extracting relatively non-polar compounds from aqueous samples, reversed-phase SPE is common, using adsorbents like C8 or C18. uva.es For solid samples, they must first be homogenized in a suitable solvent before proceeding with an SPE-based cleanup. chemcoplus.co.jp Adsorption chromatography using materials like alumina, silica gel, or florisil (B1214189) can also be used to separate non-polar compounds from co-extracted interferences. env.go.jpoup.com
Table 1: Comparison of Common Extraction Techniques for Chlorinated Benzenes
| Technique | Principle | Typical Solvents/Sorbents | Advantages | Limitations |
| Soxhlet Extraction | Continuous solid-liquid extraction where fresh solvent repeatedly passes through the sample. organomation.com | Hexane, Acetone, Dichloromethane. oup.comorganomation.com | Exhaustive extraction, well-established. | Time-consuming, large solvent volume required. |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, enhancing solvent penetration and mass transfer. organomation.com | Hexane, Acetone. oup.com | Faster than Soxhlet, reduced solvent use. organomation.com | May not be suitable for all sample types. organomation.com |
| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent, followed by selective elution. chemcoplus.co.jp | Reversed-phase (C18, C8), Normal-phase (Silica, Florisil). env.go.jpuva.es | High recovery, reduced solvent use, combines cleanup and concentration. rsc.org | Sorbent can clog with complex matrices. uva.es |
| Liquid-Liquid Extraction (LLE) | Partitioning of an analyte between two immiscible liquid phases (e.g., aqueous and organic). organomation.com | Dichloromethane, Hexane. | Simple, widely applicable. | Can be labor-intensive, may form emulsions. |
Matrix Effects in Analytical Measurements
Following extraction and cleanup, the sample extract is analyzed, typically using gas chromatography coupled with mass spectrometry (GC-MS). env.go.jp While GC-MS provides high sensitivity and selectivity, quantitative analysis can be compromised by matrix effects. technologynetworks.comchromatographyonline.com A matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of co-extracted, interfering compounds from the sample matrix. chromatographyonline.com
In GC analysis, matrix effects often manifest as signal enhancement. technologynetworks.commdpi.com This phenomenon occurs when non-volatile matrix components accumulate in the GC inlet, creating "active sites." mdpi.com These active sites can adsorb or cause the thermal degradation of sensitive analytes. However, when a sample extract containing matrix components is injected, these components can mask the active sites, protecting the analyte from degradation and leading to a more efficient transfer from the injector to the column. technologynetworks.comchromatographyonline.com This results in a larger peak area for the analyte in a matrix extract compared to the same concentration in a pure solvent standard, causing an overestimation of the analyte's concentration. mdpi.com Conversely, signal suppression can also occur. chromatographyonline.com
To ensure accurate quantification, these matrix effects must be compensated for. mdpi.com Common strategies include:
Exhaustive Sample Cleanup: Implementing more rigorous cleanup steps (e.g., multi-stage column chromatography) to remove as many interfering matrix components as possible. env.go.jp
Matrix-Matched Calibration: This is a widely recommended approach where calibration standards are prepared in a blank matrix extract that is free of the target analyte but representative of the samples being analyzed. technologynetworks.commdpi.com This ensures that the standards and the samples experience the same matrix effects, allowing for accurate quantification. mdpi.comresearchgate.net
Analyte Protectants: Adding specific compounds to both samples and standards that serve to mask active sites in the GC system, thereby equalizing the response between solvent and matrix. technologynetworks.com
Table 2: Overview of Matrix Effects in GC Analysis
| Effect Type | Mechanism | Impact on Quantification | Mitigation Strategy |
| Signal Enhancement | Co-extracted matrix components mask active sites in the GC inlet, preventing analyte degradation and improving transfer to the column. technologynetworks.comchromatographyonline.commdpi.com | Overestimation of analyte concentration. | Matrix-Matched Calibration, Use of Analyte Protectants. technologynetworks.commdpi.com |
| Signal Suppression | Co-eluting matrix components interfere with the ionization process in the mass spectrometer source or cause chromatographic peak distortion. chromatographyonline.com | Underestimation of analyte concentration. | Improved Sample Cleanup, Matrix-Matched Calibration, Isotope Dilution. chromatographyonline.com |
Development of Internal Standards for Analytical Accuracy
The use of an internal standard (IS) is a powerful technique to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. tdi-bi.comnih.gov An internal standard is a known amount of a compound, which is not present in the original sample, added to every sample, standard, and blank before analysis. tdi-bi.comfujifilm.com
For quantitative analysis by GC-MS, the concentration of the target analyte is calculated based on the ratio of its response to the response of the internal standard. tdi-bi.comnih.gov This method is effective because any analytical variability should affect the analyte and the internal standard to the same extent, keeping their response ratio constant.
The selection of an appropriate internal standard is crucial for the success of the method. sigmaaldrich.com Ideal characteristics of an internal standard for the analysis of this compound include:
Chemical Similarity: The IS should be chemically and physically similar to the analyte to ensure it behaves similarly during extraction, cleanup, and chromatography.
Chromatographic Resolution: It must be well-resolved from the analyte and any other sample components. tdi-bi.com
Purity and Stability: The IS must be of high, known purity and should not react with the analyte or sample matrix. nih.govfujifilm.com
Absence in Samples: It must not be naturally present in the samples being analyzed.
For chlorinated compounds like this compound, suitable internal standards are often structurally similar compounds or isotopically labeled analogues.
Structurally Similar Compounds: A compound like Tetrachloro-m-xylene (TCMX), a structural isomer, has been used as an internal standard for analyzing chlorinated hydrocarbons. tdi-bi.comnist.gov Deuterated compounds, such as deuterated 1,2-dibromobenzene, have also been employed for the analysis of other chlorobenzenes. oup.com
Isotopically Labeled Standards: The most ideal internal standard is an isotopically labeled version of the analyte itself (e.g., ¹³C-labeled this compound). nih.gov These standards have nearly identical chemical and physical properties to the native analyte, ensuring they co-elute and behave identically during sample preparation and analysis, but are distinguishable by their higher mass in the mass spectrometer. This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for correcting for matrix effects and recovery losses. chromatographyonline.com
Table 3: Key Characteristics for Internal Standard Selection
| Characteristic | Rationale | Example Candidate for this compound |
| Chemical & Physical Similarity | Ensures similar behavior during extraction, cleanup, and GC analysis, providing effective correction for losses and variability. nih.gov | Tetrachloro-m-xylene (TCMX). tdi-bi.com |
| Chromatographic Resolution | Prevents signal overlap, allowing for accurate and independent integration of both analyte and IS peaks. tdi-bi.com | A compound with a slightly different retention time. |
| Mass Spectrometric Distinction | Allows the mass spectrometer to differentiate between the analyte and the IS. | ¹³C-labeled this compound. nih.gov |
| Commercial Availability & Purity | Must be readily available in a highly pure form with certified concentration for accurate preparation of standards. fujifilm.com | Certified reference materials. |
| Inertness & Stability | Must not degrade during storage or analysis, or react with the analyte or matrix components. nih.gov | A stable, non-reactive chlorinated aromatic compound. |
Emerging Research Areas and Non Prohibited Applications of 1,2,3,4 Tetrachloro 5,6 Dimethylbenzene
Use as a Chemical Intermediate in Complex Organic Synthesis
The reactivity of 1,2,3,4-tetrachloro-5,6-dimethylbenzene makes it a valuable intermediate in multi-step organic synthesis. The chlorine and methyl substituents on the benzene (B151609) ring influence the molecule's electronic and steric properties, allowing for controlled chemical transformations.
In the field of materials science, there is a continuous search for novel molecular building blocks to create materials with tailored properties. While specific large-scale applications are still in the research phase, the structure of this compound makes it a candidate for the synthesis of more complex molecules. The chlorine atoms can be substituted with other functional groups, a common strategy in the synthesis of chlorinated aromatic compounds. This allows for the construction of larger, more intricate molecular architectures that could form the basis for advanced materials.
The potential of this compound extends to its role as a precursor for a variety of materials where its specific chemical properties are advantageous. The synthesis of certain specialty polymers or liquid crystals, for instance, often requires halogenated precursors to achieve the desired thermal stability or electronic characteristics. Research in this area focuses on leveraging the tetrachlorinated and dimethylated benzene core to create novel non-pharmaceutical, non-pesticide, and non-flame retardant materials.
Role in Analytical Chemistry as a Reference Standard
In analytical chemistry, the accuracy and reliability of measurements are paramount. Certified reference materials (CRMs) are essential for validating analytical methods and calibrating instruments. This compound serves as a valuable reference standard in various analytical techniques, particularly in chromatography.
Chromatographic techniques such as Gas Chromatography (GC) are widely used for separating and identifying chemical compounds. The accuracy of these systems depends on precise calibration. This compound is used as a standard to calibrate these instruments. Its well-defined chemical structure and physical properties provide a reliable reference point for retention times and detector responses, ensuring the accuracy of the analysis of other chlorinated aromatic compounds.
Beyond instrument calibration, this compound can be used in the internal quality control procedures of laboratories that monitor for environmental contaminants. While not for regulatory compliance purposes, its inclusion in analytical runs helps to assess the performance and consistency of the analytical method over time. This is a common practice in environmental laboratories to ensure the reliability of their data.
Investigation of Physicochemical Properties for Materials Science Applications
The unique combination of chlorine and methyl groups in this compound results in distinct physicochemical properties that are of interest to materials scientists. These properties, such as its dielectric behavior and thermal stability, are being investigated for potential applications in non-prohibited contexts.
Data on the physicochemical properties of this compound is crucial for its application in materials science. The following table summarizes some of its key properties.
| Property | Value |
| Molecular Formula | C₈H₆Cl₄ epa.gov |
| Molecular Weight | 243.95 g/mol epa.gov |
| Dielectric Constant | Available data for the liquid phase dechema.de |
| Solid-Liquid Equilibrium | Data available dechema.de |
The dielectric constant is a measure of a material's ability to store electrical energy in an electric field, a critical parameter for materials used in electronic components. The thermal stability of a compound is also a key consideration in materials science, as it determines the temperature range in which a material can be used without decomposing. The study of these properties in non-prohibited contexts could lead to the development of new materials with specific, desirable characteristics.
Advanced Crystal Engineering and Solid-State Chemistry Studies
A comprehensive study in this area would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules. This analysis would provide key crystallographic parameters such as the space group, unit cell dimensions, and atomic coordinates. From this data, a detailed analysis of bond lengths, bond angles, and torsion angles would reveal the molecular conformation.
Furthermore, an in-depth investigation of the intermolecular interactions would be possible. This would include identifying and quantifying the strength and directionality of halogen and hydrogen bonds, as well as characterizing any π-stacking or other van der Waals forces. Such information is critical for understanding the stability of the crystal lattice and for designing new co-crystals or polymorphic forms with tailored properties.
The study of polymorphism, the ability of a compound to exist in more than one crystal structure, is another vital aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. Identifying and characterizing the different polymorphic forms of this compound would be a significant area of research.
However, without experimentally determined crystal structure data for this compound, any discussion on its crystal engineering and solid-state chemistry remains speculative. The necessary detailed research findings and data tables to populate a scientifically rigorous article on this topic are currently absent from the scientific literature.
Q & A
Q. How is 1,2,3,4-Tetrachloro-5,6-dimethylbenzene detected in environmental samples, and what are the critical method parameters?
Methodological Answer: Detection typically employs gas chromatography coupled with mass spectrometry (GC-MS) due to the compound's volatility and chlorinated structure. Key parameters include:
- Sample Preparation: Solid-phase extraction (SPE) or Soxhlet extraction for fungal or litter matrices .
- Detection Limits: Limits of detection (LODs) for chlorinated aromatics range from 0.0013–0.0027 mg kg⁻¹ wet weight, depending on chromatographic interference and matrix complexity .
- Quantification: Use isotopic dilution with labeled analogs (e.g., ¹³C-labeled standards) to correct for matrix effects .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
Methodological Answer: Critical properties include:
- Density: 1.436 g cm⁻³, influencing solvent selection for extraction .
- Boiling Point: 310.9°C at 760 mmHg, necessitating high-temperature GC methods .
- LogP: ~5.04, indicating high hydrophobicity and potential for bioaccumulation .
- Stability: Resistant to hydrolysis under ambient conditions but susceptible to UV degradation in environmental matrices .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer: Synthesis typically involves:
- Chlorination of o-Xylene: Direct chlorination using Cl₂ gas in the presence of FeCl₃ as a catalyst, followed by purification via recrystallization .
- Cross-Coupling Reactions: Palladium-catalyzed coupling of chlorinated precursors with methyl groups, yielding regioselective products .
- Isotopic Labeling: Synthesis of ¹³C-labeled analogs for tracer studies using enriched benzene derivatives .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to structurally similar chlorinated aromatics?
Methodological Answer: Comparative studies using half-life (t₁/₂) calculations in soil and water matrices reveal:
- Persistence in Soil: t₁/₂ > 180 days due to strong adsorption to organic matter (Koc = 10³–10⁴ L kg⁻¹) .
- Aquatic Degradation: Slower degradation than DAME (1,2,4,5-tetrachloro-3,6-dimethoxybenzene) due to lack of methoxy groups, which enhance microbial metabolism .
- Bioaccumulation Factor (BAF): BAF of 500–1,000 in aquatic organisms, higher than trichloroveratroles .
Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?
Methodological Answer: Key challenges and solutions include:
- Matrix Interference: Co-elution with other chlorinated compounds (e.g., Cl₂DMB). Mitigation: Use tandem MS (GC-MS/MS) with selective reaction monitoring (SRM) .
- Low Concentrations: Enhance sensitivity via large-volume injection (LVI-GC) or preconcentration with SPE .
- Isomer Differentiation: Employ orthogonal chromatographic phases (e.g., DB-5 and DB-17 columns) to resolve positional isomers .
Q. How can researchers resolve contradictory data regarding the environmental occurrence of this compound across different studies?
Methodological Answer: Contradictions often stem from:
- Geographic Variability: Higher detection in boreal forests (e.g., Sweden) vs. temperate regions due to fungal diversity .
- Sampling Bias: Underrepresentation of mycelia-infested wood, a key reservoir, in some studies .
- Methodological Discrepancies: Inconsistent LODs between GC-MS and LC-MS platforms. Standardization using interlaboratory calibration is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
